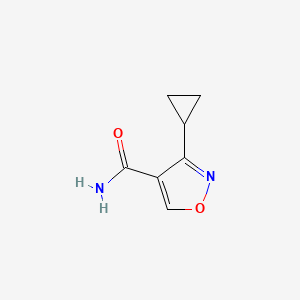

3-Cyclopropyl-1,2-oxazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(10)5-3-11-9-6(5)4-1-2-4/h3-4H,1-2H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUZWODFTVMIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Cyclopropyl 1,2 Oxazole 4 Carboxamide

General Strategies for 1,2-Oxazole Ring System Construction

The formation of the 1,2-oxazole ring is a cornerstone of the synthesis and is typically achieved through one of two primary and well-established pathways: the cyclization of linear precursor molecules or the cycloaddition of 1,3-dipoles.

Cyclization Reactions of Precursor Molecules

One of the most fundamental methods for constructing the 1,2-oxazole skeleton involves the reaction of a three-carbon component with hydroxylamine (B1172632) or its salts. nih.gov This strategy relies on the condensation and subsequent cyclization of a suitable precursor that contains two electrophilic centers positioned to react with the two nucleophilic sites of hydroxylamine (the oxygen and nitrogen atoms).

Commonly employed precursors are 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones. nih.gov For instance, the reaction of a 1,3-diketone with hydroxylamine hydrochloride leads to the formation of the isoxazole (B147169) ring. nih.gov A related and useful procedure involves the initial condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal, which forms a more reactive β-enamino ketoester intermediate. This intermediate then undergoes a subsequent cycloaddition and dehydration with hydroxylamine to yield the regioisomerically substituted 1,2-oxazole. nih.gov Similarly, chalcones can be reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) to produce isoxazole derivatives.

These methods are advantageous due to the wide availability of starting materials. The regioselectivity of the cyclization—determining which of the carbonyl carbons becomes C3 and which becomes C5 of the isoxazole ring—is a critical consideration and is influenced by the electronic and steric properties of the substituents on the precursor molecule.

1,3-Dipolar Cycloaddition Approaches (e.g., involving nitrile oxides)

The 1,3-dipolar cycloaddition reaction, specifically between a nitrile oxide and a dipolarophile (an alkene or alkyne), stands as one of the most effective and versatile methods for isoxazole synthesis. evitachem.comresearchgate.net This [3+2] cycloaddition is a powerful tool for constructing the five-membered heterocyclic ring in a highly controlled manner. researchgate.net

Nitrile oxides are unstable species that are typically generated in situ from precursor molecules, most commonly aldoximes, through oxidation. researchgate.net Oxidative dehydrogenation of an aldoxime, for example using an oxidant like chloramine-T, produces the transient nitrile oxide, which is immediately trapped by a dipolarophile present in the reaction mixture. researchgate.net

The reaction of a nitrile oxide with an alkyne directly yields a substituted isoxazole. When an alkene is used as the dipolarophile, the initial product is an isoxazoline (B3343090) (a dihydroisoxazole), which can then be oxidized in a subsequent step to the aromatic isoxazole. The regioselectivity of the cycloaddition to form 3,4- or 3,5-disubstituted isoxazoles can be influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile. google.com Intramolecular versions of this reaction have been shown to be particularly effective for creating specific substitution patterns, such as the 3,4-disubstitution relevant to the target compound. google.com

Introduction and Functionalization of the Cyclopropyl (B3062369) Moiety

The incorporation of the cyclopropyl group at the C3 position of the isoxazole ring is a defining feature of the target molecule. This can be accomplished either by starting with a cyclopropyl-containing building block or by forming the cyclopropyl ring on a pre-existing molecular scaffold.

One direct approach involves using a precursor that already contains the cyclopropyl group. For example, a cyclopropyl-substituted aldoxime (cyclopropanecarbaldehyde oxime) can be used to generate cyclopropylnitrile oxide for a 1,3-dipolar cycloaddition reaction. Alternatively, a cyclopropyl-substituted 1,3-dicarbonyl compound could be used in a cyclization reaction with hydroxylamine. Another method involves the reaction of a precursor amine with cyclopropylcarbonyl chloride to form an amide, which is then cyclized to give a 2-cyclopropyl-substituted oxazole (B20620).

General synthetic strategies for introducing cyclopropyl groups into organic molecules are diverse and include:

Cycloalkylation: The double alkylation of a compound with an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups) using 1,2-dibromoethane.

Catalytic Cyclopropanation: The reaction of an alkene with a diazo compound in the presence of a metal catalyst.

Simmons-Smith Reaction: The reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple.

Corey-Chaykovsky Reaction: The reaction of a carbonyl compound with a sulfur ylide to form an epoxide, which can be a precursor to other cyclopropyl-containing structures.

In the context of 3-cyclopropyl-1,2-oxazole-4-carboxamide, a practical route often involves utilizing a readily available cyclopropyl-containing starting material, such as cyclopropanecarbonyl chloride or cyclopropyl methyl ketone, to build the subsequent heterocyclic framework.

Formation and Derivativatization of the Carboxamide Functionality

The final key structural element is the carboxamide group at the C4 position. This functional group is most commonly installed by creating the corresponding carboxylic acid and then converting it into the amide.

Amidation of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid

The most direct and widely used method for forming the C4-carboxamide is the amidation of its corresponding carboxylic acid precursor, 3-cyclopropyl-1,2-oxazole-4-carboxylic acid . This transformation is a standard peptide-type coupling reaction.

The process involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. A variety of coupling agents are effective for this purpose. The selection of the specific reagent can be optimized based on yield, reaction conditions, and the cost-effectiveness of the synthesis.

| Coupling Agent System | Description |

| EDCI / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) is a common system that forms a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt to efficiently react with an amine. |

| HATU / Base | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often used with a non-nucleophilic base like diisopropylethylamine (DIPEA). |

| DCC | Dicyclohexylcarbodiimide (DCC) is a classic activating agent. It facilitates the condensation by forming a dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be removed by filtration. clockss.org |

| Acid Chloride Formation | The carboxylic acid can first be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-cyclopropyl-1,2-oxazole-4-carbonyl chloride is then reacted with ammonia to form the carboxamide. |

This amidation step is typically high-yielding and represents the final stage in many synthetic sequences leading to the title compound. nih.gov

Alternative Synthetic Routes to the Carboxamide Group

While amidation of the carboxylic acid is the most common route, alternative methods can be employed to generate the carboxamide functionality. These routes may offer advantages if the carboxylic acid is difficult to prepare or if a different precursor is more readily accessible.

One significant alternative is the hydrolysis of a nitrile . The synthesis could be designed to produce 3-cyclopropyl-1,2-oxazole-4-carbonitrile as a key intermediate. This nitrile can be prepared, for example, via a 1,3-dipolar cycloaddition between cyclopropylnitrile oxide and a suitable cyano-substituted alkyne. researchgate.net The nitrile group can then be partially hydrolyzed to the primary amide under controlled acidic or basic conditions. Specialized catalyst systems, such as those involving a zinc(II) salt in association with an oxime, have been developed for the selective hydrolysis of nitriles to their corresponding carboxamides. google.com

Another potential pathway is the aminolysis of an ester . If the synthesis is routed through an ester, such as ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate , this ester can be converted to the carboxamide by reaction with ammonia. This reaction often requires heating or catalytic conditions to proceed efficiently. The ester itself can be a direct product of certain isoxazole ring-forming reactions.

Regioselectivity and Stereochemical Control in 1,2-Oxazole Synthesis

The regiochemical outcome is a critical factor in the synthesis of 3,4-disubstituted isoxazoles like this compound. The two most prevalent pathways for constructing the isoxazole core are the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene, and the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine. nih.govnih.gov The choice of precursors and reaction conditions dictates which regioisomer is formed.

To achieve the desired 3,4-substitution pattern, strategies often involve enamine-triggered [3+2] cycloadditions or the use of pre-functionalized three-carbon synthons. organic-chemistry.org For instance, a novel metal-free synthetic route for 3,4-disubstituted isoxazoles involves the reaction of aldehydes and N-hydroximidoyl chlorides, which proceeds through an enamine intermediate followed by cycloaddition and subsequent oxidation. organic-chemistry.org Another established method involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride, which can yield regioisomerically pure 1,2-oxazole-4-carboxylates. nih.gov The formation of the 3,4-disubstituted product over the 3,5-disubstituted alternative is governed by the electronic and steric properties of the reacting partners and the reaction mechanism. nih.gov For example, the concerted pericyclic mechanism of 1,3-dipolar cycloaddition is highly sensitive to the frontier molecular orbitals of the nitrile oxide and the dipolarophile. nih.gov

Regarding stereochemical control, it is a crucial consideration in the synthesis of more complex, chiral molecules featuring a 1,2-oxazole core. However, for the target compound, this compound, which is achiral, stereocontrol is not a primary synthetic challenge unless chiral centers are introduced into the starting materials for other purposes. The main focus remains on achieving the correct regiochemistry.

Table 1: Key Strategies for Regiocontrolled Isoxazole Synthesis

| Synthetic Pathway | Key Reactants | Regiochemical Outcome | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxides + Alkynes | Primarily 3,5-disubstituted; regioselectivity issues. beilstein-journals.org | nih.govbeilstein-journals.org |

| Enamine-triggered [3+2] Cycloaddition | Aldehydes + N-hydroximidoyl Chlorides | Regiospecific formation of 3,4-disubstituted isoxazoles. organic-chemistry.org | organic-chemistry.org |

| Condensation | β-Enamino Ketoesters + Hydroxylamine | Formation of regioisomeric 1,2-oxazole-4-carboxylates. nih.gov | nih.gov |

| Ring-opening/Substitution | Cyclopropyl Oximes | Can yield 3,4,5-substituted isoxazoles. nih.gov | nih.gov |

Advanced Synthetic Methodologies

Modern synthetic chemistry has introduced several advanced techniques to streamline the production of complex heterocyclic compounds, enhancing reaction rates, yields, and sustainability.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgnih.gov This technique has been successfully applied to the synthesis of isoxazole carboxamide derivatives that are structurally related to the target compound. A study detailing the synthesis of novel isoxazole carboxamides, including a 3-cyclopropyl substituted analogue, demonstrated a significant reduction in reaction time and an improvement in yield when using microwave irradiation compared to conventional heating methods. scholarsresearchlibrary.com In this method, ketene (B1206846) dithioacetals react with hydroxylamine hydrochloride and potassium hydroxide (B78521) under microwave irradiation to form the final isoxazole carboxamide derivatives. scholarsresearchlibrary.com The efficiency of microwave heating stems from the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a 3-Cyclopropyl Isoxazole Carboxamide Derivative

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 8 - 10 hours | 70 - 82 | scholarsresearchlibrary.com |

| Microwave Irradiation | 5 - 10 minutes | 85 - 95 | scholarsresearchlibrary.com |

Transition-metal catalysis offers highly selective and efficient routes for the formation of the isoxazole ring. researchgate.net Catalysts based on copper, ruthenium, and palladium have been particularly effective. beilstein-journals.org

Copper (Cu) Catalysis: Copper catalysts are widely used in 1,3-dipolar cycloaddition reactions between terminal alkynes and in situ generated nitrile oxides. These catalysts not only allow the reaction to proceed at room temperature but also significantly improve the regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles. beilstein-journals.org

Ruthenium (Ru) Catalysis: Ruthenium(II) catalysts have proven effective for the synthesis of both 3,5-disubstituted and more complex 3,4,5-trisubstituted isoxazoles, providing high yields and excellent regioselectivity where other methods fail. nih.govbeilstein-journals.org

Palladium (Pd) Catalysis: Palladium-catalyzed reactions, such as the intramolecular electrophilic cyclization of alkynes and aldoximes, have been utilized to create 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

These metal-catalyzed methods provide milder reaction conditions and greater control over product formation compared to traditional thermal methods. researchgate.net

Continuous flow chemistry is a modern manufacturing technology that offers superior control, safety, and scalability compared to traditional batch processing. acs.org This technique is well-suited for the synthesis of heterocyclic systems, including isoxazoles and related oxazoles.

Research has demonstrated the successful continuous flow synthesis of 3,5-disubstituted isoxazoles using deep eutectic solvents, achieving a 95% yield with a residence time of only 10 minutes. acs.org Similarly, fully automated mesofluidic flow reactors have been developed for the rapid, on-demand synthesis of 4,5-disubstituted oxazoles in gram quantities. durham.ac.uk The applicability of this technology to structures featuring the cyclopropyl and carboxylic acid moieties is highlighted by the development of a continuous synthesis for 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid. researchgate.net The advantages of flow synthesis include enhanced heat and mass transfer, precise control over reaction parameters, and the safe handling of potentially hazardous intermediates, making it a highly attractive and sustainable method for producing fine chemicals. acs.orgresearchgate.net

Structural Elucidation and Conformational Analysis of 3 Cyclopropyl 1,2 Oxazole 4 Carboxamide and Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of isoxazole (B147169) derivatives. nih.gov Both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and connectivity of the core isoxazole ring, the cyclopropyl (B3062369) substituent, and the carboxamide functional group. ipb.pt

In the ¹H NMR spectrum of related isoxazole structures, the proton on the C5 position of the isoxazole ring typically appears as a distinct singlet in the aromatic region. The protons of the cyclopropyl group exhibit complex multiplets in the aliphatic region due to geminal and vicinal coupling. The amide (NH₂) protons of the carboxamide group usually present as a broad singlet, the chemical shift of which can be solvent-dependent. nih.govresearchgate.net

¹³C NMR spectroscopy complements the proton data by identifying all carbon environments. The signals for the isoxazole ring carbons (C3, C4, and C5) appear at characteristic downfield shifts, while the carbonyl carbon of the carboxamide group resonates at an even lower field (~160-170 ppm). nih.govresearchgate.net The aliphatic carbons of the cyclopropyl ring are observed in the upfield region of the spectrum. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign proton and carbon signals and confirm the connectivity between the different moieties of the molecule. ipb.pt

Table 1: Representative NMR Data for Isoxazole-4-Carboxamide Analogues

| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Isoxazole H-5 | 8.0 - 9.0 | Appears as a singlet. |

| ¹H | Carboxamide NH₂ | 7.0 - 8.5 | Often a broad singlet; position can vary with solvent and concentration. |

| ¹H | Cyclopropyl CH | 1.5 - 2.5 | Multiplet. |

| ¹H | Cyclopropyl CH₂ | 0.5 - 1.5 | Two separate multiplets. |

| ¹³C | Carboxamide C=O | 160 - 170 | Carbonyl carbon. |

| ¹³C | Isoxazole C-3, C-5 | 150 - 165 | Quaternary carbons attached to oxygen and nitrogen. |

| ¹³C | Isoxazole C-4 | 105 - 115 | Quaternary carbon attached to the carboxamide. |

| ¹³C | Cyclopropyl CH | 10 - 20 | Methine carbon. |

Note: Data are compiled from typical values for analogous structures and may vary based on solvent and specific substitution patterns. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive proof of molecular structure by mapping atomic positions in the solid state with high precision. beilstein-journals.org This technique confirms the atomic connectivity and reveals detailed geometric parameters, including bond lengths, bond angles, and torsion angles. For analogues of 3-cyclopropyl-1,2-oxazole-4-carboxamide, crystallographic studies elucidate the planarity of the isoxazole ring and the precise geometry of its substituents. nih.gov

Table 2: Selected Crystallographic Data for a Structurally Related Triazole Analogue

| Parameter | Compound | Value |

|---|---|---|

| Crystal System | 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Monoclinic |

| Space Group | 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | P2₁/n |

| Dihedral Angle (Cyclopropyl Ring to Azole Ring) | 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | 55.6 (1)° |

| C=O Bond Length | 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | 1.23 Å (Typical) |

Note: Data are from a closely related analogue to illustrate typical structural parameters. nih.gov

Conformational Studies of the Cyclopropyl and Carboxamide Moieties

X-ray crystallographic data from analogous compounds provide valuable insight into these conformational preferences in the solid state. Studies on 3-cyclopropyl-1,2,4-oxadiazole derivatives have shown that the cyclopropyl group can adopt different orientations relative to the heterocyclic ring, leading to the existence of conformational polymorphs—different crystal structures of the same compound. nih.govresearchgate.net The barrier to rotation around the single bond connecting the cyclopropyl group and the isoxazole ring is relatively low, but specific conformations are favored to minimize steric clash. researchgate.net

The carboxamide moiety also exhibits conformational preferences. Due to the partial double-bond character of the C-N bond, rotation is restricted. In many crystal structures of related compounds, the carboxamide group is found to be nearly coplanar with the attached heterocyclic ring. beilstein-journals.org For example, in one analogue, the methoxycarbonyl group lies in the same plane as the 1,2-oxazole ring. beilstein-journals.org This planarity maximizes π-system conjugation. The orientation of the C=O and NH₂ groups is critical for establishing intermolecular hydrogen bonding networks that stabilize the crystal structure. nih.gov

Computational and Theoretical Chemistry Investigations

Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. DFT calculations can determine optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and various reactivity descriptors.

Studies on oxazole-containing compounds demonstrate the utility of DFT in this area. For instance, theoretical calculations on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine using the B3LYP/6-311++G(d,p) basis set have been performed to predict its optimized structure and electronic properties. irjweb.com Such studies typically reveal the distribution of electron density, bond lengths, and bond angles. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from these calculations, as it relates to the chemical reactivity and kinetic stability of the molecule. irjweb.comirjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com

For a molecule like 3-cyclopropyl-1,2-oxazole-4-carboxamide, the electron-withdrawing nature of the oxazole (B20620) ring and the carboxamide group, combined with the unique electronic character of the cyclopropyl (B3062369) group, would influence its electronic properties. DFT studies on other heterocyclic systems, such as polythiophenes containing benzo[d]oxazole, have shown that substitutions on the ring system can significantly alter the total energy and the band gap. nih.gov

General reactivity parameters that can be calculated using DFT include chemical potential (μ), global hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of a molecule's stability and reactivity. irjweb.com

Table 1: Representative DFT-Calculated Parameters for an Oxazole Derivative Data derived from studies on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Typically negative (e.g., ~ -6.0 eV) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Typically negative (e.g., ~ -1.5 eV) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Lower values suggest higher reactivity (e.g., ~ 4.5 eV) |

| Global Hardness (η) | Measures resistance to change in electron distribution. | (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | μ2 / 2η |

Note: The values presented are illustrative and based on general findings for related oxazole derivatives. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein receptor.

Molecular Docking predicts the preferred orientation of a ligand within a binding site and estimates the strength of the interaction, often expressed as a binding energy or docking score. For example, extensive docking studies have been performed on a series of isoxazole-carboxamide derivatives (isomers of the target compound's core structure) to evaluate their potential as inhibitors of cyclooxygenase (COX) enzymes. nih.gov In these studies, the isoxazole-carboxamide ligands were docked into the active sites of COX-1 and COX-2 to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their inhibitory activity. nih.gov Similarly, other research has used docking to investigate 1,3-oxazole derivatives as potential anticancer and antimicrobial agents by modeling their interactions with specific enzymes. researchgate.net

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target complex. Following docking, an MD simulation can be run to assess the stability of the predicted binding pose over time. These simulations model the movements of atoms in the complex, providing insights into conformational changes and the persistence of key intermolecular interactions. nih.gov For instance, MD simulations on isoxazole-carboxamide derivatives bound to COX enzymes were used to confirm the stability of the ligand-protein complexes. nih.gov

For this compound, a typical workflow would involve:

Identifying a potential protein target.

Docking the compound into the active site of the protein.

Analyzing the resulting binding poses and scores.

Submitting the most promising complex to MD simulations to verify its stability.

Table 2: Illustrative Data from a Molecular Docking Study of an Isoxazole-Carboxamide Derivative Based on findings for COX-2 inhibitors. nih.gov

| Parameter | Description | Example Finding |

| Binding Energy (kcal/mol) | Estimated free energy of binding between the ligand and the protein. | Negative values indicate favorable binding (e.g., -8.0 to -10.0 kcal/mol). |

| Key Interacting Residues | Amino acids in the protein's active site that form significant bonds with the ligand. | Arg120, Tyr355, Ser530 (in COX-2) |

| Types of Interactions | The nature of the chemical bonds formed. | Hydrogen bonds with the carboxamide NH and C=O; hydrophobic interactions with the cyclopropyl group. |

| RMSD (Å) during MD | Root Mean Square Deviation of atomic positions, indicating the stability of the complex over time. | Low values (< 2.0 Å) suggest a stable complex. |

Mechanistic Studies of Chemical Reactions (e.g., transition state analysis)

The synthesis of substituted 1,2-oxazoles often involves the reaction of a β-enamino ketoester with hydroxylamine (B1172632). nih.gov A plausible mechanism for this type of reaction involves the initial attack of the hydroxylamine on the ketone, followed by intramolecular cyclization and subsequent dehydration to form the stable 1,2-oxazole ring. nih.gov

DFT calculations can be used to map the potential energy surface of such a reaction. This involves:

Optimizing the geometries of reactants, intermediates, transition states, and products.

Calculating the energies of each species.

Identifying the transition state structure , which is a first-order saddle point on the potential energy surface.

Performing frequency calculations to confirm the nature of the stationary points (minima for stable species, one imaginary frequency for a transition state).

This type of analysis allows chemists to determine the activation energy of each step in the reaction, identify the rate-determining step, and understand the factors that control the reaction's outcome and regioselectivity. For example, a proposed mechanism for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids suggests the formation of an acylpyridinium salt intermediate, which then reacts with an isocyanoacetate and cyclizes. nih.gov Computational analysis of this pathway could validate the proposed intermediates and transition states.

Structure Activity Relationship Sar and Medicinal Chemistry Research

Impact of the Cyclopropyl (B3062369) Substituent on Biological Activity and Drug-Likeness

The cyclopropyl group at the 3-position of the 1,2-oxazole ring is a critical determinant of the biological activity and drug-like properties of these compounds. This small, strained carbocyclic ring imparts a unique combination of steric and electronic features that significantly influence molecular conformation and interactions with biological targets.

Key Research Findings:

Conformational Rigidity and Potency: The rigid conformation of the cyclopropyl ring helps to lock the molecule in a specific, often biologically active, conformation. This pre-organization can reduce the entropic penalty upon binding to a receptor or enzyme, leading to enhanced potency nih.gov.

Metabolic Stability: The strong C-H bonds of the cyclopropyl group are less susceptible to metabolic oxidation compared to larger alkyl groups. This intrinsic stability can lead to improved metabolic profiles, reduced plasma clearance, and increased in vivo half-life unl.pt.

Lipophilicity and Permeability: The cyclopropyl moiety increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, a crucial factor for oral bioavailability and brain permeability nih.gov. In the synthesis of related heterocyclic compounds, the presence of a cyclopropyl group has been shown to be compatible with various reaction conditions, highlighting its utility in creating diverse chemical libraries rsc.org.

Electronic Effects: The unique electronic properties of the cyclopropyl ring, which possesses characteristics of a double bond, can influence the electronic nature of the adjacent isoxazole (B147169) ring. This can modulate the pKa of the molecule and its ability to participate in hydrogen bonding or other non-covalent interactions with its biological target unl.pt.

The strategic incorporation of the cyclopropyl group is a key element in designing 1,2-oxazole-4-carboxamide derivatives with favorable pharmacological profiles. Its influence extends beyond simple steric bulk to encompass a range of properties that are essential for a successful drug candidate.

Exploration of Substituents on the 1,2-Oxazole Ring

The 1,2-oxazole ring is a versatile scaffold that allows for substitution at various positions, primarily at the C5-position, to modulate biological activity. The nature of the substituent at this position can have a profound impact on potency, selectivity, and pharmacokinetic properties.

Key Research Findings:

Influence of C5-Substituents: Studies on various isoxazole derivatives have shown that the C5-position is amenable to a wide range of substituents, from small alkyl groups to larger aryl or heteroaryl moieties.

In one series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives, the core isoxazole ring was identified as a key pharmacophore for antiproliferative activity nih.gov.

In another study on diarylisoxazole-3-carboxamides, substitution on a phenyl ring at the C5-position with electron-withdrawing groups (e.g., fluoro) or electron-donating groups (e.g., methoxy) led to potent inhibitors of the mitochondrial permeability transition pore (mtPTP) nih.gov. The presence of a hydroxyl group on this phenyl ring was also found to be crucial for activity.

Direct Functionalization: The isoxazole ring can undergo direct functionalization at its C-H bonds, allowing for the introduction of diverse chemical groups without pre-functionalized starting materials. This approach facilitates the exploration of a broader chemical space to optimize biological activity rsc.org.

The table below summarizes the effect of different substituents on the isoxazole ring from various studies on related isoxazole carboxamide analogs.

| Compound Series | Substitution Position | Substituent | Observed Effect on Biological Activity |

| Diarylisoxazole-3-carboxamides nih.gov | C5-Aryl | 4-Fluoro-3-hydroxyphenyl | Picomolar inhibitory activity against mtPTP |

| Diarylisoxazole-3-carboxamides nih.gov | C5-Aryl | 3-Hydroxy-4-methoxyphenyl | Excellent inhibitory activity against mtPTP |

| 5-Methyl-3-phenylisoxazole-4-carboxamides nih.gov | C5 | Methyl | Maintained antiproliferative activity |

| 3-Aryl Isoxazoles nih.gov | C5 | Varied aryl groups | Cytotoxicity against cancer cell lines influenced by substitution |

Modifications at the Carboxamide Nitrogen and Carbonyl Positions

The carboxamide linkage at the 4-position is a crucial interaction point with biological targets and a key site for synthetic modification. Alterations to the substituents on the carboxamide nitrogen (N-substituents) and, to a lesser extent, the carbonyl group itself, are common strategies to optimize the pharmacological profile of these compounds.

Key Research Findings:

N-Aryl and N-Heteroaryl Substituents: A common modification involves the introduction of substituted aryl or heteroaryl rings on the carboxamide nitrogen. The electronic and steric properties of these rings are critical for activity.

In a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives, compounds with a 4-fluorophenyl or a 3-(trifluoromethyl)phenyl group on the carboxamide nitrogen showed significant antiproliferative activity against various cancer cell lines rsc.orgnih.gov.

For diarylisoxazole-3-carboxamides, N-aryl groups like 3-chloro-2-methylphenyl conferred potent inhibitory activity nih.gov.

Hydrogen Bonding: The amide N-H group often acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are frequently essential for binding to the target protein. Modifications that disrupt these interactions can lead to a loss of activity, whereas those that enhance them can improve potency mdpi.com.

Modulating Physicochemical Properties: N-substituents can be chosen to improve properties like solubility and cell permeability. For example, incorporating polar groups can increase aqueous solubility, while lipophilic groups can enhance membrane permeability nih.gov.

The following table illustrates the impact of various N-substituents on the activity of isoxazole carboxamide derivatives.

| Compound Series | N-Substituent | Observed Effect on Biological Activity |

| 5-Methyl-3-phenylisoxazole-4-carboxamides nih.gov | 4-Fluorophenyl | Potent antiproliferative activity against B16-F1 melanoma cells |

| 5-Methyl-3-phenylisoxazole-4-carboxamides nih.gov | 3-(Trifluoromethyl)phenyl | Potent antiproliferative activity against B16-F1 melanoma cells |

| Diarylisoxazole-3-carboxamides nih.gov | 3-Chloro-2-methylphenyl | Picomolar inhibitory activity against mtPTP |

| Isoxazole-3-carboxamides nih.gov | 3-Aminocyclohexanol | Aided both potency and solubility as TRPV1 antagonists |

Bioisosteric Replacement Strategies in 3-Cyclopropyl-1,2-oxazole-4-carboxamide Optimization

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties drughunter.com. In the context of this compound derivatives, this approach is frequently applied to the carboxamide moiety.

The amide bond, while crucial for activity, can be susceptible to metabolic cleavage by proteases and amidases. Replacing it with a more stable heterocyclic ring that mimics its electronic and steric properties is a common optimization strategy nih.gov.

1,2,4-Oxadiazole and 1,3,4-Oxadiazole (B1194373): These five-membered heterocycles are frequently used as amide bioisosteres. They can mimic the planarity and dipole moment of the amide bond while offering improved metabolic stability and bioavailability nih.govcambridgemedchemconsulting.com. In some drug discovery programs, replacing an amide with a 1,3,4-oxadiazole has led to improved potency cambridgemedchemconsulting.comnih.gov.

Triazoles (1,2,3- and 1,2,4-isomers): Triazole rings are also excellent amide surrogates. They are metabolically stable and can maintain the necessary hydrogen bonding interactions drughunter.comcambridgemedchemconsulting.com. Studies have shown that replacing an amide with a 1,2,3-triazole can improve pharmacokinetic properties chemrxiv.org. In the development of GPR88 agonists, both 1,2,4- and 1,2,3-triazole bioisosteres led to compounds with improved potency compared to the parent amide nih.gov.

| Amide Bioisostere | Key Properties and Advantages | Example Application Context |

| 1,2,4-Oxadiazole | Mimics amide planarity and dipole; enhances metabolic stability. nih.gov | Used as an amide surrogate to improve potency and metabolic stability in DPP-4 inhibitors. nih.gov |

| 1,3,4-Oxadiazole | Improves metabolic stability and can enhance potency. cambridgemedchemconsulting.comnih.gov | Replacement of an amide with a 1,3,4-oxadiazole led to more potent GPR88 agonists. nih.gov |

| 1,2,3-Triazole | Metabolically robust; mimics trans-amide bonds; improves pharmacokinetics. nih.govchemrxiv.org | Improved the metabolic stability of dopamine (B1211576) D4 receptor ligands. chemrxiv.org |

| 1,2,4-Triazole | Can serve as a metabolically stable tertiary amide bioisostere. drughunter.com | Used in the development of alprazolam. drughunter.com |

While the primary focus is on the carboxamide, related scaffolds may feature a carboxylic acid. In such cases, replacing the carboxylic acid with bioisosteres can overcome issues related to metabolic instability, poor membrane permeability, and potential toxicity drughunter.com.

Sulfonamides: Sulfonamides and acyl sulfonamides are well-established carboxylic acid bioisosteres. Acyl sulfonamides, in particular, can mimic the acidity of carboxylic acids and have led to significant increases in potency in certain inhibitor classes, such as HCV NS3 protease inhibitors drughunter.com.

Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used non-classical bioisosteres of carboxylic acids. It has a similar pKa and can participate in similar hydrogen bonding interactions, often leading to improved metabolic stability and oral bioavailability, as famously demonstrated in the development of the angiotensin II receptor antagonist, losartan (B1675146) drughunter.com.

Lead Optimization Principles Applied to this compound Derivatives

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising hit compound to generate a clinical candidate. For derivatives of this compound, this process involves a multi-parameter optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Key Optimization Strategies:

Structure-Based Drug Design: When the crystal structure of the target protein is available, computational docking and modeling can be used to guide the design of new analogs. This approach helps in visualizing how modifications to the scaffold will affect binding and allows for the rational design of compounds with improved potency and selectivity nih.govmdpi.com.

Iterative SAR Exploration: A systematic, iterative process of synthesizing and testing new analogs is employed to build a detailed understanding of the SAR. This involves exploring a wide range of substituents at key positions (C5 of the isoxazole and the carboxamide nitrogen) to identify those that confer the best combination of properties nih.govsemanticscholar.org.

Improving ADME Properties: Early assessment of ADME properties is crucial. Modifications are made to the lead compound to improve metabolic stability (e.g., by blocking sites of metabolism or using bioisosteres), increase aqueous solubility (to aid formulation and absorption), and enhance cell permeability nih.gov. In the optimization of isoxazole azepine BET inhibitors, for example, analogs were profiled in in vitro ADME assays to select candidates with good stability in liver microsomes for further in vivo testing nih.gov.

Selectivity Profiling: To minimize off-target effects, lead compounds are screened against a panel of related proteins or receptors. Structural modifications are then made to enhance selectivity for the desired target. For instance, in the development of PI3K/mTOR inhibitors, modifications were made to improve selectivity for specific PI3K isoforms or to achieve dual inhibition mdpi.com.

The optimization of isoxazole-based compounds is a data-driven process that balances the need for high potency with the requirement for favorable drug-like properties to ensure that the final compound is both safe and effective in a clinical setting nih.govnih.gov.

Strategic Scaffold Derivatization

Strategic derivatization of the this compound core involves systematic modifications at three primary locations: the carboxamide side chain (Region A), the cyclopropyl group (Region B), and the isoxazole ring itself (Region C). Each of these regions can be altered to probe the structure-activity relationship (SAR) and enhance the desired biological effects.

Region A: Carboxamide Side Chain Modification

The carboxamide moiety is a crucial site for derivatization as the substituent on the nitrogen atom can significantly influence the compound's interaction with biological targets and its physicochemical properties. A common strategy is to introduce a variety of substituents to explore different chemical spaces. For instance, in a study on related 3-substituted-isoxazole-4-carboxamide derivatives, various aromatic amines were condensed with the isoxazole-4-carboxylic acid to generate a library of compounds with diverse functionalities on the amide nitrogen. This approach allows for the introduction of groups with different electronic and steric properties, which can lead to improved target engagement.

| Modification | Rationale | Potential Impact |

| Alkyl Chains | Explore hydrophobic pockets in the target binding site. | Increased lipophilicity, potential for improved cell permeability. |

| Aromatic/Heteroaromatic Rings | Introduce potential for π-π stacking, hydrogen bonding, or other specific interactions. | Enhanced potency and selectivity. |

| Functional Groups (-OH, -OCH₃, -Cl) | Modulate electronic properties and hydrogen bonding capacity. | Improved solubility, metabolic stability, and target affinity. |

| Cyclic Systems (e.g., piperidine, morpholine) | Introduce conformational rigidity and improve solubility. | Enhanced selectivity and pharmacokinetic profile. |

Region B: Cyclopropyl Group Modification

The cyclopropyl group at the 3-position of the isoxazole ring is a key feature that imparts rigidity and a specific conformational preference to the molecule. It is often used as a bioisosteric replacement for larger or more flexible groups like isopropyl or tert-butyl moieties, which can lead to improved metabolic stability and reduced off-target effects.

Region C: Isoxazole Ring Modification

The isoxazole ring serves as a stable and versatile scaffold. While less frequently modified than the carboxamide side chain, alterations to the isoxazole ring can be a powerful tool for optimizing activity. One approach is to explore other isomeric forms of the oxazole (B20620) ring or to replace it with other five-membered heterocycles like pyrazole, triazole, or oxadiazole. These bioisosteric replacements can alter the electronic distribution and hydrogen bonding capabilities of the core scaffold, potentially leading to improved interactions with the biological target.

Structural Simplification Approaches

In drug discovery, structural simplification is a valuable strategy to reduce molecular complexity, improve synthetic accessibility, and enhance physicochemical properties. For the this compound scaffold, simplification can be approached by modifying or replacing the more complex structural elements.

Simplification of the Cyclopropyl Group

While the cyclopropyl group offers several advantages, it can sometimes be synthetically challenging to install. Therefore, replacing it with simpler, yet structurally similar, groups can be a viable strategy.

| Replacement Group | Rationale | Potential Outcome |

| Isopropyl/Ethyl Group | Simpler alkyl groups that can mimic the steric bulk of the cyclopropyl ring. | Easier synthesis, potential for similar biological activity. |

| Small Heterocycles (e.g., oxetane) | Can act as a bioisostere for the cyclopropyl group, potentially improving solubility. | Enhanced pharmacokinetic properties. |

| Unsaturation (e.g., vinyl group) | Introduces a degree of conformational flexibility and different electronic properties. | Altered binding mode and potential for new interactions. |

Simplification of the Isoxazole Ring

In some cases, the entire isoxazole ring can be replaced with a simpler acyclic or alternative cyclic scaffold that maintains the key pharmacophoric features. This approach, known as scaffold hopping, can lead to the discovery of novel chemical series with improved drug-like properties. For instance, an acyclic linker with appropriate functional groups could be designed to mimic the spatial arrangement of the cyclopropyl and carboxamide groups relative to each other.

Ultimately, the goal of both strategic derivatization and structural simplification is to develop a comprehensive understanding of the SAR for the this compound scaffold. This knowledge can then be used to design and synthesize new analogs with optimized therapeutic potential.

Mechanistic Pharmacological Investigations of 3 Cyclopropyl 1,2 Oxazole 4 Carboxamide and Analogues

Enzyme Target Interaction Studies

Inhibition of Aminocyclopropane-1-carboxylate Oxidase (ACO2)

There is currently no publicly available research specifically investigating the inhibitory activity of 3-Cyclopropyl-1,2-oxazole-4-carboxamide or its close analogues on Aminocyclopropane-1-carboxylate Oxidase 2 (ACO2), a key enzyme in the biosynthesis of ethylene (B1197577) in plants.

Modulation of Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)

The isoxazole (B147169) scaffold, particularly when integrated with a sulfonamide group, has been a subject of investigation for the inhibition of various human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are metalloenzymes that play crucial roles in physiological and pathological processes, and their inhibition has therapeutic applications.

Research into benzenesulfonamides containing isoxazole moieties has demonstrated potent inhibitory activity against several hCA isoforms. For instance, a series of 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives were synthesized and evaluated for their inhibitory effects on hCA I, II, IV, and VII. nih.gov These studies revealed that some analogues exhibit excellent, nanomolar-level inhibition, particularly against the cytosolic isoform hCA II (an antiglaucoma drug target) and hCA VII (a target for neuropathic pain). nih.gov

Another study focused on isoxazole-based primary mono- and bis-sulfonamides, which also yielded potent inhibitors of multiple hCA isoforms, with some compounds achieving nanomolar efficacy. ktu.edu.tr While these compounds are not direct analogues of this compound due to the presence of the critical sulfonamide group for zinc binding in the enzyme's active site, they highlight the potential of the isoxazole ring system to be incorporated into pharmacophores targeting carbonic anhydrases. The data below is for representative isoxazole-sulfonamide derivatives.

Table 1: Inhibitory Activity of Representative Isoxazole-Sulfonamide Analogues against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA VII (Ki, nM) |

|---|---|---|---|---|

| Analogue 1 | >10000 | 0.5 | 68.4 | 4.3 |

| Analogue 2 | 8560 | 49.3 | 215 | 51.9 |

Data sourced from studies on 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives and may not be representative of this compound. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The endocannabinoid system has been a significant area of drug discovery, with Fatty Acid Amide Hydrolase (FAAH) being a key therapeutic target. FAAH is responsible for the degradation of the endocannabinoid anandamide (B1667382). The inhibition of FAAH elevates anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.

The 3-carboxamido-5-aryl-isoxazole scaffold has been identified as a promising template for the development of potent FAAH inhibitors. A study detailed a series of these derivatives, with several compounds demonstrating significant FAAH inhibitory activity. nih.gov Notably, one of the most potent compounds from this series exhibited an IC50 value of 0.088 µM and was effective in a mouse model of colitis, underscoring the therapeutic potential of this class of molecules. nih.gov The structure-activity relationship of these compounds indicates that the isoxazole-carboxamide core is a valid pharmacophore for FAAH inhibition.

Table 2: FAAH Inhibitory Activity of 3-Carboxamido-5-Aryl-Isoxazole Analogues

| Compound Analogue | Structure | FAAH IC50 (µM) |

|---|---|---|

| Analogue 39 | 5-(4-chlorophenyl)-N-((S)-1-(hydroxymethyl)-3-methylbutyl)isoxazole-3-carboxamide | 0.088 |

Data from a study on isoxazole derivatives and may not be representative of this compound. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when aberrantly activated, contributes to the development and progression of various human cancers. Consequently, inhibiting the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy.

Recent research has explored the potential of isoxazole derivatives as STAT3 inhibitors. A study involving a library of isoxazole derivatives synthesized from piperic acid demonstrated significant anticancer activity. nih.gov Through network pharmacology, molecular docking, and molecular dynamics simulations, these isoxazole derivatives showed a strong affinity for key target genes, including STAT3. nih.gov Experimental validation in breast cancer cell lines confirmed their cytotoxic effects. nih.gov Although these analogues are structurally different from this compound, this research indicates that the isoxazole nucleus can be a component of molecules designed to modulate the STAT3 pathway.

Cytochrome P450 (CYP51) Inhibition

There is no available scientific literature that specifically investigates the inhibitory effects of this compound or related isoxazole derivatives on Cytochrome P450 51 (CYP51), an enzyme crucial for sterol biosynthesis in fungi and a common target for antifungal agents. The majority of research on CYP51 inhibitors focuses on compounds containing azole rings, such as triazoles and imidazoles.

Receptor Binding and Modulation Studies (e.g., Muscarinic M1, CB1/CB2)

Muscarinic M1 Receptor

Based on available literature, there are no specific studies detailing the binding or modulation of the Muscarinic M1 receptor by this compound or its close structural analogues.

Cannabinoid CB1/CB2 Receptors

Cellular Mechanism of Action Studies (e.g., on cancer cells)

The cellular mechanisms through which this compound and its analogues exert their anti-cancer effects have been a subject of detailed investigation. Studies on various cancer cell lines reveal a multi-faceted approach that disrupts key cellular processes, leading to cell death. The primary mechanisms identified involve the arrest of the cell cycle at a critical checkpoint, the activation of programmed cell death, and the interference with the cytoskeletal machinery essential for cell division.

Cell Cycle Progression Analysis (e.g., G2/M phase arrest)

A significant body of research indicates that oxazole (B20620) carboxamide analogues are potent inducers of cell cycle arrest, particularly in the G2/M phase. nih.govnih.gov This phase is a critical checkpoint for cell division, and its disruption prevents cancer cells from proliferating.

For instance, a class of newly synthesized pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govresearchgate.netoxazoles demonstrated a concentration-dependent ability to arrest cells in the G2/M phase. nih.gov Similarly, related pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govresearchgate.netoxazole derivatives, specifically compounds named 3u and 3z, were also found to induce a block in the G2/M phase. nih.gov This arrest is a common mechanism for agents that interfere with microtubule dynamics. researchgate.net The disruption of the microtubule equilibrium during mitosis activates the spindle assembly checkpoint, which halts the cell cycle to prevent chromosomal missegregation. nih.govresearchgate.net

Studies on other related heterocyclic carboxamides, such as 1,2,4-triazole-3-carboxamide derivatives, have also shown that their antiproliferative activities are mediated by inducing cell cycle arrest. researchgate.netnih.goveurekaselect.com For example, n-decyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide were confirmed to inhibit cell cycle progression and cause an accumulation of leukemia cells in the subG1 phase, which is indicative of apoptosis. mdpi.comresearchgate.net

The table below summarizes the effects of selected analogue compounds on cell cycle progression.

| Compound Class | Specific Analogue(s) | Effect on Cell Cycle | Cell Line(s) Studied |

| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govresearchgate.netoxazoles | Not specified | G2/M phase arrest | Lymphoma |

| Pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govresearchgate.netoxazoles | 3u, 3z | G2/M phase arrest | Lymphoma |

| 2-Anilino Triazolopyrimidines | 3d | G2/M phase arrest | HeLa, A549, HT-29 |

| 1,2,4-triazole-3-carboxamides | n-decyloxymethyl | Inhibition, SubG1 accumulation | Leukemia |

Apoptosis Induction Pathways (e.g., mitochondrial pathway)

Following cell cycle arrest, many oxazole carboxamide analogues effectively trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. The primary route for this induction appears to be the intrinsic, or mitochondrial, pathway. nih.govnih.gov

Investigations into pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govresearchgate.netoxazoles revealed that the G2/M arrest was accompanied by mitochondrial depolarization, the generation of reactive oxygen species (ROS), and the cleavage of Poly (ADP-ribose) polymerase (PARP), all hallmarks of the mitochondrial apoptosis pathway. nih.gov Further studies on related pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govresearchgate.netoxazole compounds confirmed the induction of apoptosis through this same pathway. nih.gov

This mechanism is not unique to oxazole derivatives. Analogous compounds like 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have also been shown to induce apoptosis by activating caspases, which are key executioner proteins in the apoptotic cascade. nih.gov Specifically, compounds 3g and 3h from this class were found to activate caspase-3 and caspase-8, increase levels of the pro-apoptotic protein Bax, and decrease levels of the anti-apoptotic protein Bcl-2. nih.gov Synthetic 1,2,4-triazole-3-carboxamides have also been shown to induce apoptosis in leukemia cells, confirmed by the cleavage of caspase-3 and PARP1. nih.goveurekaselect.com

The findings on apoptosis induction are summarized below.

| Compound Class | Specific Analogue(s) | Apoptotic Pathway/Markers |

| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govresearchgate.netoxazoles | Most active compounds | Mitochondrial pathway, mitochondrial depolarization, ROS generation, PARP cleavage |

| Pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govresearchgate.netoxazoles | 3u, 3z | Mitochondrial pathway |

| 2-Anilino Triazolopyrimidines | 3d | Intrinsic pathway, mitochondrial depolarization, caspase-9 activation |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | 3g, 3h | Caspase-3, Caspase-8, and Bax activation; Bcl-2 down-regulation |

| 1,2,4-triazole-3-carboxamides | Various | Caspase-3 and PARP1 cleavage |

Tubulin Polymerization Inhibition

The underlying cause of both G2/M arrest and subsequent apoptosis induction by many of these compounds is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. nih.govresearchgate.net Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for cell division. nih.gov

Several analogues of this compound have been identified as potent tubulin polymerization inhibitors. A series of novel 1,3-oxazole sulfonamides, which also feature a cyclopropyl (B3062369) ring, were found to effectively bind to tubulin and lead to the depolymerization of microtubules within cells. nih.gov The most active pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govresearchgate.netoxazoles inhibited tubulin polymerization with IC50 values in the low micromolar range (1.9–8.2 μM) and appeared to bind at the colchicine (B1669291) site on tubulin. nih.gov

This mechanism is a well-established target for cancer chemotherapy. researchgate.net For example, a p-toluidino substituted triazolopyrimidine (compound 3d) was identified as a potent inhibitor of tubulin polymerization with an IC50 of 0.45 µM and was shown to strongly inhibit the binding of colchicine to tubulin. mdpi.com Similarly, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were also confirmed to act as tubulin inhibitors. nih.gov

The table below presents data on the tubulin polymerization inhibition by various analogue compounds.

| Compound Class | Specific Analogue(s) | Tubulin Polymerization IC50 | Notes |

| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govresearchgate.netoxazoles | Most active compounds | 1.9–8.2 μM | Binds to the colchicine site |

| 2-Anilino Triazolopyrimidines | 3d | 0.45 µM | Strongly inhibited colchicine binding (72%) |

| 1,3-Oxazole Sulfonamides | Not specified | Not specified | Induces depolymerization of microtubules |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Not specified | Not specified | Confirmed via biochemical assays with pure tubulin |

Applications As Chemical Probes and Building Blocks in Advanced Research

Role in the Synthesis of DNA-Encoded Chemical Libraries (DELs)

DNA-Encoded Libraries (DELs) represent a powerful technology for the discovery of novel ligands for biological targets by enabling the synthesis and screening of massive chemical collections. nih.gov The success of DELs hinges on the availability of diverse and unique chemical building blocks that are compatible with DNA-aqueous synthesis conditions. The oxazole (B20620) scaffold is a privileged heterocycle frequently found in bioactive molecules, making its incorporation into DELs highly desirable. nih.gov

Research into the construction of DELs has demonstrated the utility of oxazole-4-carboxylic acid derivatives as key synthetic precursors. For instance, in the solid-phase, split-and-pool synthesis of a DNA-encoded library of non-peptidic macrocycles, 2-(chloromethyl)oxazole-4-carboxylic acid was employed as a foundational building block. researchgate.netchemrxiv.org This precursor was attached to a resin and subsequently elaborated through multiple cycles of amination and acylation to build a diverse library of over half a million compounds. researchgate.netchemrxiv.org

The 3-Cyclopropyl-1,2-oxazole-4-carboxamide scaffold is an ideal candidate for integration into such DEL synthesis workflows. The cyclopropyl (B3062369) group offers a three-dimensional, rigid substitution that is known to enhance metabolic stability and binding affinity in drug candidates, providing a valuable vector for exploring novel chemical space. nih.gov The carboxamide functional group can be readily formed on-DNA by coupling the corresponding carboxylic acid with a DNA-linked amine, a standard and robust reaction in DEL synthesis.

Table 1: Application of Oxazole Scaffolds in DEL Synthesis

| Building Block Precursor | Library Type | Synthetic Step | Rationale for Use |

|---|---|---|---|

| 2-(chloromethyl)oxazole-4-carboxylic acid | Non-peptidic macrocycles | Solid-phase acylation | Provides a rigid heterocyclic core for library diversification. researchgate.netchemrxiv.org |

The DNA-compatible nature of amide bond formation and the established precedent for using oxazole derivatives make this compound and its corresponding carboxylic acid valuable reagents for expanding the structural diversity of next-generation DNA-encoded libraries.

Development as Pharmacological Tool Compounds for Target Validation

Pharmacological tool compounds are essential for validating the role of specific biological targets in disease pathways. These selective molecular probes help elucidate protein function and assess the therapeutic potential of target modulation. The cyclopropyl-oxazole motif has been successfully integrated into potent and selective tool compounds.

For example, a series of novel 1,3-oxazole sulfonamides featuring a cyclopropyl ring were designed and synthesized as tubulin polymerization inhibitors. nih.gov These compounds exhibited potent anticancer activity, with GI50 values in the nanomolar to submicromolar range against a panel of 60 human tumor cell lines. nih.gov In vitro experiments confirmed that these molecules effectively bind to tubulin, leading to the depolymerization of microtubules, thereby validating tubulin as a target for this chemical class. nih.gov

While the specific substitution pattern of this compound differs, the successful development of related cyclopropyl-oxazoles as potent and selective inhibitors highlights the potential of this scaffold in generating tool compounds. The defined conformation imparted by the cyclopropyl group can be exploited to achieve high-affinity interactions with a specific biological target. The carboxamide moiety provides a versatile handle for synthetic modification, allowing for the rapid generation of analogs to optimize potency, selectivity, and pharmacokinetic properties, which are all crucial for a high-quality chemical probe.

Table 2: Examples of Cyclopropyl-Heterocycle Scaffolds as Pharmacological Tools

| Compound Class | Biological Target | Activity | Application |

|---|---|---|---|

| 1,3-Oxazole sulfonamides with cyclopropyl ring | Tubulin | Potent antiproliferative activity (nanomolar GI50 values) | Target validation for anticancer drug discovery. nih.gov |

The development of tool compounds from the this compound core could enable the validation of novel therapeutic targets across various disease areas, including oncology, inflammation, and infectious diseases.

Integration into Complex Fused Heterocyclic Systems for Biological Evaluation

The synthesis of complex, fused heterocyclic systems is a cornerstone of modern medicinal chemistry, as these scaffolds often provide novel three-dimensional arrangements of functional groups that can lead to improved biological activity and intellectual property. mdpi.com The this compound scaffold serves as an excellent starting point for the construction of such fused systems.

The inherent reactivity of the 1,2-oxazole ring and the functional versatility of the carboxamide group provide multiple avenues for intramolecular and intermolecular cyclization reactions. For example, derivatives of the carboxamide nitrogen could be functionalized with groups capable of reacting with the oxazole ring or a substituent at the 5-position to form fused polycyclic systems. Synthetic strategies used for other heterocycles, such as the reaction of a hydrazine (B178648) derivative with a dicarbonyl species to form a fused pyrazine, demonstrate the general principles that could be applied. nih.gov Similarly, multicomponent assembly processes followed by intramolecular cycloadditions have been used to create complex fused systems like 1,2,3-triazolo-1,4-benzodiazepines, showcasing a powerful strategy for scaffold elaboration. nih.gov

Table 3: Potential Strategies for Fused Heterocycle Synthesis

| Starting Heterocycle | Reaction Type | Fused System Formed |

|---|---|---|

| 5-Aryl-1,3,4-oxadiazole | Reaction with carbon disulfide | researchgate.netnih.govmdpi.comtriazolo[3,4-b] nih.govmdpi.comnih.govoxadiazole uobaghdad.edu.iq |

| Heterocyclic diamine | Cyclization with a nitrite | 1,2,3-Triazolo[4,5-b]pyrazine nih.gov |

By leveraging the existing functionality of this compound, chemists can design and synthesize novel libraries of fused heterocyclic compounds. The biological evaluation of these new molecular architectures could lead to the discovery of compounds with unique pharmacological profiles and mechanisms of action.

Q & A

Q. What are the standard synthetic routes for 3-Cyclopropyl-1,2-oxazole-4-carboxamide, and which characterization techniques confirm its purity?

- Methodological Answer: The synthesis typically involves:

- Step 1: Formation of the oxazole core via cyclization of precursors like acylated β-keto esters or via [3+2] cycloaddition reactions under microwave-assisted conditions to enhance efficiency .

- Step 2: Introduction of the cyclopropyl group using cyclopropanation reagents (e.g., trimethylsilyl diazomethane) or via cross-coupling reactions with cyclopropylboronic acids .

- Step 3: Carboxamide functionalization using coupling agents (e.g., EDCI/HOBt) with amines under inert atmospheres .

Characterization: - Purity: HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, UV visualization).

- Structural Confirmation: H/C NMR (δ 1.0–1.5 ppm for cyclopropyl protons), FT-IR (amide I band ~1650 cm), and high-resolution mass spectrometry (HRMS) .

Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity?

- Methodological Answer: Key properties include:

- Reactivity Drivers: The electron-deficient oxazole ring participates in nucleophilic substitutions, while the carboxamide group enables hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthetic yield of this compound?

- Methodological Answer:

- Variables: Reaction temperature (60–120°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF).

- Statistical Models: Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design (CCD) revealed that 90°C, 15 mol% Pd(OAc), and DMF maximize cyclopropane incorporation (yield: 78% vs. baseline 45%) .

- Validation: Confirm reproducibility via triplicate runs and scale-up trials (1 mmol → 10 mmol) .

Q. How to resolve contradictory data in biological activity assays for this compound?

- Methodological Answer:

- Case Example: Discrepancies in IC values (e.g., 10 µM vs. 50 µM in kinase inhibition assays).

- Root Cause Analysis:

Purity Check: Re-analyze compound via LC-MS to rule out degradation or impurities .

Assay Conditions: Compare buffer pH, ATP concentrations, and incubation times across labs .

Orthogonal Assays: Validate using SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) .

- Resolution: Identify batch-specific impurities (e.g., residual EDCI) as the primary culprit and implement stricter purification protocols .

Q. What computational strategies predict the biological targets of this compound?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen against kinase libraries (e.g., PDB: 3PP0 for Aurora kinase). The cyclopropyl group shows hydrophobic interactions with Leu210, while the carboxamide forms hydrogen bonds with Asp274 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. RMSD < 2 Å confirms stable target engagement .

- SAR Studies: Compare with analogs (e.g., 3-phenyl vs. 3-cyclopropyl substitutions) to map pharmacophore requirements .

Q. How to modify the carboxamide group to enhance metabolic stability without compromising bioactivity?

- Methodological Answer:

- Strategies:

Bioisosteric Replacement: Substitute carboxamide with 1,2,3-triazole (click chemistry) to reduce CYP450-mediated oxidation .

Steric Shielding: Introduce methyl groups adjacent to the amide (e.g., N-methylcarboxamide) to hinder enzymatic cleavage .

- Validation:

- Microsomal Stability Assay: Improved t from 15 min (parent) to 120 min (N-methyl analog) in rat liver microsomes .

- In Vitro Efficacy: Maintain IC < 1 µM in target inhibition assays .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.